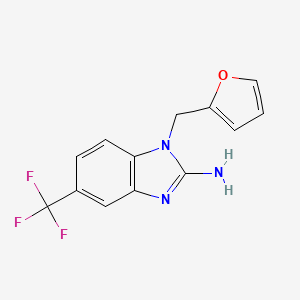

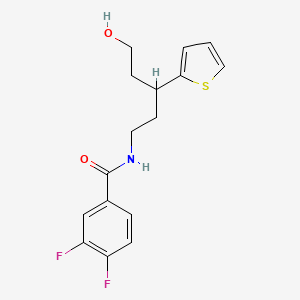

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

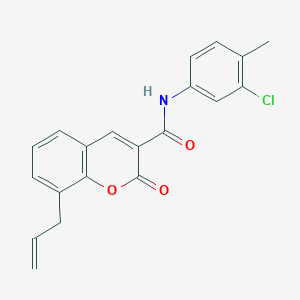

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine (1-FMTB) is an organic compound that belongs to the class of benzimidazoles. It is a heterocyclic compound with a five-membered ring structure consisting of two nitrogen atoms, a carbon atom, and two oxygen atoms. 1-FMTB has been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal and antiviral agents. It has also been used as an intermediate in the synthesis of other compounds, such as benzimidazolones and benzimidazolines.

Aplicaciones Científicas De Investigación

Synthesis and Coordination Chemistry

Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives similar to the queried compound, have been explored for their potential as anticancer agents. These complexes exhibit strong coordination bonds, contributing to their activity against cancer cell lines such as breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) (Ghani & Mansour, 2011).

Kinetics of Nucleophilic Reactions

The kinetics of reactions involving 1-alkyl-2-(5′-halo-2′-furyl)benzimidazoles, closely related to the compound of interest, were studied to understand the effects of various factors on reaction rates. This research provides insights into how the structural features of benzimidazole derivatives influence their reactivity (Novikov et al., 1971).

Regioselective Arylsulfonylation

Benzimidazol-2-amine, which shares a core structural motif with the queried compound, reacts with arenesulfonyl chlorides in a regioselective fashion. This reaction highlights the compound's potential in synthetic chemistry for the development of functionalized materials (Kaipnazarov et al., 2013).

Luminescence and Material Science

Research into metal–organic frameworks (MOFs) utilizing benzimidazole derivatives demonstrates their potential in creating materials with unique luminescent properties. Such materials are promising for applications in sensing, light-emitting diodes (LEDs), and other photonic technologies (Liu et al., 2012).

Chemosensors for pH and Ion Detection

Derivatives of benzimidazol-2-amine, including those structurally related to the queried compound, have been synthesized and shown to act as effective chemosensors for hydrogen cations, demonstrating high proton affinity. These findings suggest applications in pH sensing and potentially in the detection of specific ions in various environments (Tolpygin et al., 2012).

Propiedades

IUPAC Name |

1-(furan-2-ylmethyl)-5-(trifluoromethyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)8-3-4-11-10(6-8)18-12(17)19(11)7-9-2-1-5-20-9/h1-6H,7H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVPLFHAOLRMBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-furylmethyl)-5-(trifluoromethyl)-1H-benzimidazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2811322.png)

![Butyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2811327.png)

![5-chloro-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2811330.png)

![Tert-butyl 3-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B2811333.png)

![1-{1-[5-(Furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2811336.png)